Thioguanosine hydrate
Description
Contextualization within Thiopurine Analogs Research
Thioguanosine is a key component in the broader field of thiopurine analog research. Thiopurines are a class of antimetabolites, meaning they are structurally similar to naturally occurring metabolic molecules but are functionally altered, allowing them to interfere with vital biochemical pathways. pharmgkb.org The primary thiopurine analogs, which include azathioprine (B366305), mercaptopurine, and thioguanine, were among the first rationally designed drugs and are considered foundational in chemotherapy and immunosuppression. pharmgkb.orgnih.gov
These compounds function as prodrugs that, after administration, undergo extensive intracellular metabolism. pharmgkb.org Azathioprine, for instance, is first converted to mercaptopurine. oncohemakey.com Both mercaptopurine and thioguanine are then converted into their respective ribonucleotides. The central mechanism of action for all thiopurines converges on the production of 6-thioguanine (B1684491) nucleotides (6-TGNs). irjournal.org
The metabolic activation pathway is critical to their function. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) converts thioguanine into 6-thioguanosine (B559654) monophosphate (TGMP). wikipedia.orgdrugbank.com TGMP is then successively phosphorylated to form 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP). wikipedia.orgdrugbank.com These 6-TGNs are the primary active metabolites. Their cytotoxicity stems from their ability to be incorporated as fraudulent bases into DNA and RNA, which disrupts cellular replication and leads to cell death. drugbank.comcancercareontario.cauptodateonline.ir This mechanism makes them particularly effective against rapidly dividing cells.
| Precursor | Enzyme | Active Metabolite | Cellular Action |
|---|---|---|---|
| Thioguanine | Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) | 6-Thioguanosine Monophosphate (TGMP) | Interferes with purine (B94841) nucleotide synthesis. drugbank.com |
| 6-Thioguanosine Monophosphate (TGMP) | Kinases | 6-Thioguanosine Diphosphate (TGDP) | Intermediate for TGTP synthesis. wikipedia.org |
| 6-Thioguanosine Diphosphate (TGDP) | Kinases | 6-Thioguanosine Triphosphate (TGTP) | Incorporated into RNA. wikipedia.orgcancercareontario.ca |
| 6-Thioguanosine Triphosphate (TGTP) | Ribonucleotide Reductase | Deoxy-thioguanosine Triphosphate (dGTP) | Incorporated into DNA, leading to cytotoxicity. irjournal.org |
Historical Perspectives on Thiopurine Antimetabolite Development
The development of thiopurine antimetabolites represents a landmark achievement in the history of pharmacology. This research was pioneered in the 1950s by Gertrude Elion and George Hitchings, who systematically designed and synthesized compounds to act as antagonists of purine metabolism. darmzentrum-bern.ch Their work led to the creation of a series of transformative drugs.
The timeline of their key discoveries includes the synthesis of thioguanine in 1950, followed by mercaptopurine in 1951, and the subsequent development of azathioprine in 1957. nih.gov These compounds were initially developed and tested as treatments for acute leukemia in children. darmzentrum-bern.ch Their success in this area marked a significant step forward in cancer chemotherapy.
Over the following decades, the therapeutic applications for these antimetabolites expanded dramatically. Researchers discovered their efficacy in preventing the rejection of transplanted organs and in treating a variety of autoimmune diseases, including inflammatory bowel disease. nih.govdarmzentrum-bern.ch The profound impact of their work on medicine was formally recognized in 1988 when Gertrude Elion and George Hitchings, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine for their discoveries of "important new principles for drug treatment." nih.govdarmzentrum-bern.ch
| Year | Development | Key Researchers | Initial Application |
|---|---|---|---|
| 1950 | Synthesis of Thioguanine. nih.gov | Gertrude Elion & George Hitchings | Acute Leukemia. darmzentrum-bern.ch |
| 1951 | Synthesis of Mercaptopurine. nih.gov | Gertrude Elion & George Hitchings | Acute Leukemia. nih.gov |
| 1957 | Development of Azathioprine. nih.gov | Gertrude Elion & George Hitchings | Organ Transplantation. nih.gov |
| 1988 | Nobel Prize in Physiology or Medicine awarded. nih.govdarmzentrum-bern.ch | Gertrude Elion & George Hitchings | Recognition for antimetabolite drug development. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S.H2O/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20);1H2/t3-,5-,6-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMWFPKZUAKCRS-GWTDSMLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Thioguanosine Hydrate
De Novo Synthesis of Thioguanosine and its Analogs
The creation of thioguanosine and its related compounds from basic precursors can be achieved through both biological and chemical routes. These methods provide access to a range of purine (B94841) analogs with significant research applications.
Enzymatic Synthesis of 2'-Deoxy-6-Thioguanosine
A biocatalytic method has been developed for the production of 2'-Deoxy-6-Thioguanosine (6TdG). researchgate.net This approach utilizes enzymes of microbial origin, specifically recombinant purine nucleoside phosphorylases and thymidine (B127349) phosphorylases from Escherichia coli. researchgate.net In a "one-pot" synthesis, these enzymes facilitate the conversion of 6-thioguanine (B1684491) and the natural nucleoside 2'-deoxythymidine into the target molecule, 6TdG. researchgate.netnih.gov This enzymatic process achieves a high conversion rate of the modified base substrate, with at least 80-90% being transformed into the desired nucleoside. researchgate.net Following purification, the final yield is approximately 58 mol% relative to the initial amount of 6-thioguanine. researchgate.net The structure of the synthesized compound is confirmed using UV and NMR spectroscopy, as well as mass spectrometry. researchgate.net This enzymatic method is presented as an alternative to chemical synthesis routes for producing this antitumor nucleoside. researchgate.net
| Parameter | Value | Source |
| Starting Materials | 6-Thioguanine, 2'-Deoxythymidine | researchgate.net |
| Enzymes | Recombinant E. coli purine nucleoside phosphorylases and thymidine phosphorylases | researchgate.net |
| Substrate Conversion | 80-90% | researchgate.net |
| Final Yield | 58 mol% | researchgate.net |
Chemical Reaction Pathways for Thioguanine and Sulfanylpurine Analogs
A novel and convenient chemical synthesis for thioguanine and sulfanylpurine analogs has been reported, demonstrating significant synthetic potential. psu.edursc.orgrsc.org This method is centered on the reaction of heterocyclic ketene (B1206846) dithioacetals with various nucleophiles. psu.edursc.org The key intermediates, heterocyclic ketone dithioacetals, are prepared from pyrazolin-5-ones in a one-pot reaction involving sodium ethoxide, carbon disulfide, and methyl iodide. psu.edu
These intermediates then react with nucleophiles such as hydrazine (B178648) derivatives (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) in refluxing ethanol (B145695) with a catalytic amount of piperidine. psu.edu This reaction leads to a regiospecific synthesis of non-classical sulfanylpurine and thioguanine analogues, which are valuable as potential antimetabolites in purine biochemical reactions. psu.edu The structures of the synthesized compounds are typically established through elemental analysis and spectral data, including IR, ¹H NMR, and ¹³C NMR spectroscopy. psu.edu
| Reactant 1 | Reactant 2 | Product Class | Source |
| Heterocyclic Ketone Dithioacetal | Hydrazine Hydrate | 3-Methyl-4-methylsulfanylpyrazolo[4,3-c]pyrazoles | psu.edu |
| Heterocyclic Ketone Dithioacetal | Phenylhydrazine | 3-Methyl-4-methylsulfanylpyrazolo[4,3-c]pyrazoles | psu.edu |
| Heterocyclic Ketone Dithioacetal | Aromatic Amines | Fused Pyrazoles | psu.edu |
Targeted Chemical Modifications of Thioguanosine
Beyond de novo synthesis, existing thioguanosine molecules can be chemically modified to create derivatives with specialized functions. These modifications are crucial for developing advanced research tools and therapeutic agents.
Synthesis of Dinucleotides Containing 6-Thioguanosine (B559654)
The synthesis of dinucleotides incorporating 6-thioguanosine (⁶S G) is essential for studying its effects on nucleic acid structure and function. A key challenge in this process is the protection of the thione functionality, which is susceptible to oxidation and hydrolysis. oup.comnih.gov
A systematic analysis has explored three common strategies for synthesizing unsymmetrical disulphides using 6-thioguanosine: researchgate.net
Nucleophilic substitution of the thiol. researchgate.net
Thiol exchange reaction with another disulphide. researchgate.net
Oxidative dehydrogenation coupling of S-H bonds. researchgate.net
For the synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine, a specific protection strategy has been devised. oup.comnih.govnih.gov This involves using the cyanoethyl group to protect the thione and a phenoxyacetyl group for the exocyclic amino group. oup.comnih.gov This approach allows for the deprotection of the oligonucleotide using a mixture of sodium hydroxide (B78521) and sodium hydrogen sulfide (B99878) without significant conversion of the desired 2'-deoxy-6-thioguanosine to deoxyguanosine. oup.comnih.gov
Furthermore, dinucleotide mRNA cap analogs containing 6-thioguanosine have been synthesized using phosphorimidazolide chemistry. rsc.org This method starts with unprotected 6-thioguanosine, which is first converted to 6-thioguanosine monophosphate and then to a P-imidazolide derivative, enabling the formation of the pyrophosphate bond. rsc.org The resulting cap analogs are recognized by translation initiation factors and can be incorporated into mRNA transcripts. rsc.org Enzymatic synthesis of cyclic dinucleotide analogs using 6-thio-guanosine triphosphate has also been demonstrated with a promiscuous cyclic-AMP-GMP synthetase. oup.com
| Synthetic Goal | Methodology | Key Features | Source |
| Unsymmetrical Disulphides | Nucleophilic substitution, thiol exchange, oxidative coupling | Systematic analysis of common strategies | researchgate.net |
| Oligonucleotides | Phosphoramidite approach with specialized protecting groups | Cyanoethyl for thione, phenoxyacetyl for amino group | oup.comnih.gov |
| mRNA Cap Analogs | Phosphorimidazolide chemistry | Straightforward pathway from unprotected 6-thioguanosine | rsc.org |
| Cyclic Dinucleotides | Enzymatic synthesis using DncV | Accepts 6-thio-guanosine triphosphate as a substrate | oup.com |
Derivatization for Specialized Research Applications
Thioguanine and its derivatives, including thioguanosine, have garnered interest as photosensitizers and luminescent probes. nih.govresearchgate.net Their utility stems from their unique spectroscopic properties, particularly their ability to absorb UVA light and generate reactive oxygen species. nih.govopen.ac.uk
Upon UVA excitation, 6-thioguanine and its metabolite 6-thioguanosine can induce DNA damage and cell death. nih.gov This photosensitizing action is largely attributed to a Type II mechanism, involving the generation of singlet oxygen (¹O₂). nih.govresearchgate.net The T₁(ππ*) state of 6-thioguanine can sensitize singlet oxygen with yields of approximately 0.21–0.23 in air- or O₂-saturated solutions. nih.gov The triplet quantum yield for 6-thioguanosine has been determined to be as high as 0.8 ± 0.2 in aqueous buffer solution. acs.org This high triplet yield is proposed to be a key factor in its phototoxicity. acs.org
Researchers have synthesized various thioguanine derivatives to enhance these properties. open.ac.uk For instance, tri-acetyl-protected derivatives were prepared to improve solubility in organic solvents for photochemical experiments. open.ac.uk The absorption properties, such as the wavelength of maximum absorption (λmax) and molar absorption coefficient, are critical for their effectiveness as photosensitizers. open.ac.uk Newly synthesized thioguanosines have shown remarkably high absorption characteristics, suggesting they could be powerful photosensitive agents for light-induced therapies. open.ac.uk Furthermore, 6-thioguanine has been utilized as a luminescent probe to investigate structural changes in systems like DNA and cryoprotector solutions at low temperatures. researchgate.net
| Compound | Property | Value | Significance | Source |
| 6-Thioguanine | Singlet Oxygen Yield | 0.21 - 0.23 | Efficacy as a Type II photosensitizer | nih.gov |
| 6-Thioguanosine | Triplet Quantum Yield | 0.8 ± 0.2 | Explains high phototoxicity | acs.org |
| Tri-acetyl-protected thioguanosines | Absorption Properties | Enhanced λmax and molar absorption coefficient | Potential as powerful photosensitive agents | open.ac.uk |
| 6-Thioguanine | Application | Luminescence Probe | Study of structural changes in DNA | researchgate.net |
Cap Analog Synthesis Containing 6-Thioguanosine for mRNA Research
The strategic incorporation of modified nucleotides into messenger RNA (mRNA) is a powerful tool for investigating the intricate processes of mRNA metabolism, including translation and interaction with binding proteins. Among these modifications, the introduction of a photo-activable nucleoside like 6-thioguanosine into the 5' cap structure offers a method for studying cap-binding biomolecules through photo-crosslinking. researchgate.netrsc.orgspringernature.com
Researchers have successfully developed a straightforward and efficient method for synthesizing anti-reverse cap analogs (ARCAs) that contain 6-thioguanosine ((6S)G). researchgate.netrsc.org These ARCAs are designed to be incorporated into mRNA exclusively in the correct forward orientation. benthamdirect.com The presence of the 6-thioguanosine moiety, which absorbs light at wavelengths longer than 300 nm, allows for selective photo-activation without damaging other cellular components like natural nucleic acids and proteins. rsc.org
The synthesis of these specialized cap analogs is achieved using phosphorimidazolide chemistry. researchgate.netresearchgate.net This synthetic route begins with commercially available, unprotected 6-thioguanosine. The initial step involves the phosphorylation of 6-thioguanosine using phosphorus oxychloride to produce 6-thioguanosine monophosphate with a nearly quantitative yield. rsc.org This intermediate is then coupled with a 7-methylguanosine (B147621) (m7G) derivative to form the final cap analog. researchgate.net
Specifically, three such anti-reverse cap analogs containing 6-thioguanosine have been synthesized and characterized. researchgate.net One of these analogs, m2(7,2'-O)Gppp(6S)G, was synthesized along with two diastereomers of a phosphorothioate-modified version, m2(7,2'-O)Gpp(S)p(6S)G. researchgate.netresearchgate.net The introduction of a phosphorothioate (B77711) group at the beta-position of the triphosphate bridge is intended to enhance the stability and translational efficiency of the resulting mRNA. researchgate.net The synthesis of the phosphorothioate-containing analog results in a mixture of two P-diastereomers, which can be separated using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net
The synthesized cap analogs have been shown to be effectively incorporated into mRNA transcripts by SP6 and T7 RNA polymerases. rsc.org Furthermore, these modified mRNAs are recognized by the translation initiation factor eIF4E with high affinity and are capable of undergoing cap-dependent translation. rsc.org The utility of these 6-thioguanosine-containing cap analogs has been demonstrated in photo-crosslinking experiments aimed at mapping the cap-binding pocket of histone H4 mRNA. researchgate.netrsc.orgbeilstein-journals.org
Below is a table summarizing the key cap analogs containing 6-thioguanosine that have been synthesized for mRNA research.
| Compound Name | Abbreviation | Key Structural Features | Synthetic Yield |
| m2(7,2'-O)Gppp(6S)G | 1 | Contains 6-thioguanosine; Anti-reverse cap analog | 48% |
| m2(7,2'-O)Gpp(S)p(6S)G (Diastereomer D1) | 2a | Contains 6-thioguanosine; Phosphorothioate modification (beta-position); Anti-reverse cap analog | 54% (for the mixture of 2a and 2b) |
| m2(7,2'-O)Gpp(S)p(6S)G (Diastereomer D2) | 2b | Contains 6-thioguanosine; Phosphorothioate modification (beta-position); Anti-reverse cap analog | 54% (for the mixture of 2a and 2b) |
Intracellular Biotransformation and Metabolic Pathways of Thioguanosine Hydrate
Enzymatic Activation of Thioguanosine
The activation of thioguanine, the purine (B94841) base of thioguanosine, is a critical prerequisite for its therapeutic effects. This process is initiated by its conversion into active nucleotide forms through enzymatic reactions.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase)-Mediated Phosphorylation
The initial and rate-limiting step in the activation of thioguanine is its conversion to 6-thioguanosine (B559654) monophosphate (TGMP). nih.gov This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). nih.gov HGPRTase facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the thioguanine base, forming TGMP. nih.govmicrobenotes.com This process is an essential part of the purine salvage pathway, which recycles purine bases. microbenotes.comwikipedia.org
Conversion to Thioguanylic Acid (TGMP) and its Triphosphates (TGDP, TGTP)
Following its formation, TGMP undergoes successive phosphorylations to yield 6-thioguanosine diphosphate (B83284) (TGDP) and subsequently 6-thioguanosine triphosphate (TGTP). nih.govclinpgx.org These phosphorylation steps are carried out by cellular kinases, with nucleoside diphosphate kinases (NME1 and NME2) being specifically implicated in the conversion of TGDP to TGTP. clinpgx.org The resulting thioguanine nucleotides (TGNs), particularly TGTP and its deoxyribonucleotide counterpart, deoxy-thioguanosine triphosphate (dGTP), are the primary active metabolites responsible for the cytotoxic effects of the drug. nih.govclinpgx.org
Purine Salvage Pathway Integration
The activation of thioguanine is intrinsically linked to the purine salvage pathway. microbenotes.com This metabolic route allows cells to recycle purine bases from the degradation of nucleic acids (DNA and RNA), which is more energy-efficient than de novo synthesis. microbenotes.comwikipedia.org HGPRTase is a key enzyme in this pathway, responsible for salvaging the natural purine bases hypoxanthine (B114508) and guanine (B1146940). microbenotes.com By serving as a substrate for HGPRTase, thioguanine effectively enters this pathway, leading to the intracellular accumulation of cytotoxic TGNs. nih.gov
Catabolic Pathways of Thioguanine and its Metabolites
Methylation by Thiopurine Methyltransferase (TPMT)
One of the primary catabolic routes for thioguanine is S-methylation, a reaction catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). nih.govwikipedia.org TPMT transfers a methyl group from S-adenosyl-L-methionine to the sulfur atom of thioguanine, forming methylthioguanine. wikipedia.orgscience.gov This methylated metabolite is inactive and this pathway effectively shunts thioguanine away from the activation pathway, thereby reducing the formation of cytotoxic TGNs. nih.govnih.gov Genetic variations in the TPMT gene can lead to reduced enzyme activity, which can result in higher levels of TGNs and an increased risk of toxicity. nih.govmedlineplus.gov
Deamination and Oxidation Pathways (e.g., Guanine Deaminase, Xanthine (B1682287) Oxidase)
An alternative catabolic pathway involves the deamination and subsequent oxidation of thioguanine. The first step is catalyzed by guanine deaminase, which converts thioguanine to 6-thioxanthine (B131520). clinpgx.orgnih.govresearchgate.net Following this, 6-thioxanthine is further metabolized by xanthine oxidase to form thiouric acid, the final inactive end product which is then excreted. clinpgx.org This two-step process represents another mechanism by which the active thioguanine base is cleared from the body. clinpgx.org
Data Tables
Table 1: Key Enzymes in Thioguanosine Metabolism
| Enzyme | Role | Pathway |
| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | Converts thioguanine to thioguanosine monophosphate (TGMP). nih.gov | Anabolic (Activation) |
| Kinases (e.g., NME1, NME2) | Phosphorylate TGMP to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). clinpgx.org | Anabolic (Activation) |
| Thiopurine S-Methyltransferase (TPMT) | Methylates thioguanine to the inactive metabolite methylthioguanine. nih.govwikipedia.org | Catabolic (Inactivation) |
| Guanine Deaminase | Deaminates thioguanine to 6-thioxanthine. clinpgx.org | Catabolic (Inactivation) |
| Xanthine Oxidase | Oxidizes 6-thioxanthine to thiouric acid. clinpgx.org | Catabolic (Inactivation) |
Compound Names Mentioned
5-phosphoribosyl-1-pyrophosphate (PRPP)
6-methylmercaptopurine (B131649)
6-thioxanthine
Deoxy-thioguanosine triphosphate (dGTP)
Guanine
Hypoxanthine
Methylthioguanine
S-adenosyl-L-methionine
Thioguanine
Thioguanosine
Thioguanosine diphosphate (TGDP)
Thioguanosine monophosphate (TGMP)
Thioguanosine triphosphate (TGTP)
Thiouric acid
Xanthine
NUDT15-Mediated Inactivation of Thioguanine Nucleotides
The enzyme nudix hydrolase 15 (NUDT15) plays a crucial role in the inactivation of thioguanine nucleotides, thereby modulating the cytotoxic effects of thiopurine drugs. rprdx.com As a nucleotide diphosphatase, NUDT15 functions by dephosphorylating the active metabolites of thioguanine. nih.gov Specifically, it catalyzes the conversion of the cytotoxic thioguanine triphosphate (TGTP) and deoxythioguanine triphosphate (dGTP) back to their less toxic monophosphate forms, thioguanosine monophosphate (TGMP) and deoxythioguanosine monophosphate (dGMP), respectively. rprdx.comarupconsult.comclinpgx.org This enzymatic action prevents the incorporation of the active metabolites into DNA and RNA, thus mitigating their cytotoxic potential. marshfieldlabs.orgyoutube.com
Genetic variations in the NUDT15 gene can lead to reduced or complete loss of its enzymatic activity. nih.gov Individuals with such variants are unable to effectively inactivate thioguanine nucleotides, leading to an accumulation of active TGTP and dGTP. nih.govnih.gov This accumulation results in higher levels of thiopurine incorporation into DNA and increased cytotoxicity, manifesting as severe hematopoietic toxicity and intolerance to standard doses of thiopurine drugs. nih.govnih.gov
Several coding variants of the NUDT15 gene have been identified that result in a significant loss of function. These variants are particularly prevalent in individuals of East Asian and Hispanic descent. rprdx.commarshfieldlabs.org The identification of these variants has led to the development of pharmacogenetic models to personalize thiopurine therapy, aiming to prevent toxicity without compromising therapeutic efficacy. nih.govnih.gov
| NUDT15 Variant | Resulting Amino Acid Change | Loss of Nucleotide Diphosphatase Activity (%) |
|---|---|---|
| c.415C>T | p.Arg139Cys | 85.0% |
| c.416G>A | p.Arg139His | 74.4% |
| c.52G>A | p.Val18Ile | 100% |
| c.53_55insGGAGTC | p.Val18_Val19insGlyVal | 100% |
Species-Specific Metabolic Variations
The metabolism of thioguanosine and its parent compounds can exhibit variations across different species. These differences can influence the pharmacokinetic and pharmacodynamic properties of the drug.
Studies have demonstrated that the metabolic pathways of thiopurines are present across various mammalian species, including humans, dogs, rats, hamsters, rabbits, and pigs. In vitro studies using liver microsomes from these species have shown that the cytochrome P-450 system is involved in the metabolic activation of 6-thiopurine. nih.gov
In dogs, intravenously administered beta-2'-deoxythioguanosine is rapidly metabolized to thioguanine, suggesting it may act as a slow-release form of thioguanine in this species. nih.gov Pharmacokinetic studies in beagle dogs have determined the plasma half-life and urinary excretion rates for thioguanine and its metabolites. nih.gov For instance, after an intravenous administration of [35S]Thioguanine, the average terminal half-life of the radiolabel in plasma was 4.6 hours, with 47% of the dose excreted in the urine within 5 hours. nih.gov
| Species | Parameter | Value | Reference |
|---|---|---|---|
| Dog (Beagle) | Terminal Plasma Half-life ([35S]TG) | 4.6 hours | nih.gov |
| Human | Terminal Plasma Half-life ([35S]TG) | 28.9 hours | nih.gov |
| Dog (Beagle) | 5-hour Cumulative Urinary Excretion ([35S]TG) | 47% of dose | nih.gov |
| Human | 24-hour Cumulative Urinary Excretion ([35S]TG) | 75% of dose | nih.gov |
Molecular Mechanisms of Action and Cellular Biology of Thioguanosine Hydrate
Interference with Nucleic Acid Metabolism
Thioguanosine hydrate's biological activity stems from its active metabolite, 6-thioguanine (B1684491) (6-TG), a purine (B94841) analogue that disrupts cellular processes by interfering with nucleic acid metabolism. This interference occurs through two primary mechanisms: its incorporation into DNA and RNA, and its inhibition of the de novo purine biosynthesis pathway. patsnap.comdrugbank.com
A key mechanism of thioguanine's action is its metabolic conversion into fraudulent nucleotides that are subsequently incorporated into DNA and RNA, leading to cytotoxicity. patsnap.comdrugbank.com
Upon cellular uptake, thioguanine is metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) to its active form, 6-thioguanosine (B559654) monophosphate (TGMP). patsnap.comdrugbank.comwikipedia.org Cellular kinases then further phosphorylate TGMP to 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP). patsnap.comwikipedia.orgclinpgx.org These thiopurine nucleotides serve as substrates for DNA and RNA polymerases. drugbank.com
This weakened pairing leads to several structural changes:
A modest opening of the modified base pair by approximately 10 degrees toward the major groove. nih.govresearchgate.net
A significant decrease in the thermal stability of the DNA duplex. nih.govnih.gov
A dramatic alteration in base pair dynamics, with an approximately 80-fold decrease in the lifetime of the thioguanine-cytosine base pair compared to a normal guanine-cytosine pair. nih.govresearchgate.net
These structural and dynamic instabilities provide a molecular basis for the recognition of thioguanine-substituted sites by cellular proteins, including DNA repair enzymes. nih.gov
| Structural Effect of Thioguanine Incorporation | Description |
| Base Pairing | Forms weakened Watson-Crick hydrogen bonds with cytosine. nih.govresearchgate.net |
| Base Pair Opening | Causes a ~10° opening of the base pair towards the major groove. nih.govresearchgate.net |
| Thermal Stability | Decreases the melting temperature (Tm) of the DNA duplex. nih.gov |
| Base Pair Dynamics | Reduces the base pair lifetime with cytosine by approximately 80-fold. nih.govresearchgate.net |
The incorporation of thioguanine into the DNA template has significant consequences for DNA replication and repair. clinpgx.orgnih.gov The structural alterations induced by thioguanine can inhibit the function of enzymes involved in these processes. clinpgx.orgresearchgate.netnih.gov This can lead to an inhibition of DNA synthesis, particularly affecting the initiation of replication. nih.gov
Furthermore, the presence of thioguanine in DNA can lead to DNA damage, including the formation of single-strand breaks and DNA-protein cross-links, especially upon exposure to UVA radiation. nih.govoup.com After incorporation, the thioguanine residue can be methylated in situ by S-adenosylmethionine to form S6-methylthioguanine. aacrjournals.orgacs.org This methylated form can mispair with thymine (B56734) during the next round of replication, creating a lesion that is a potent block to replication. nih.govnih.gov
The cellular DNA Mismatch Repair (MMR) system plays a critical role in mediating the cytotoxicity of thioguanine. aacrjournals.orgnih.gov The MMR system, which normally corrects base mispairs generated during DNA replication, recognizes the thioguanine-containing base pairs (such as thioguanine:thymine) as errors. patsnap.comresearchgate.net
Following recognition of the lesion by the MutSα (a heterodimer of MSH2 and MSH6) component of the MMR system, a "futile repair cycle" is initiated. aacrjournals.orgacs.orgnih.gov The MMR machinery attempts to excise the thioguanine-containing strand, but because the thioguanine remains in the template strand, it is re-incorporated during the repair synthesis. aacrjournals.org This repetitive cycle of recognition, excision, and re-synthesis leads to the accumulation of persistent DNA single-strand breaks. aacrjournals.orgnih.gov These breaks act as damage signals, triggering a prolonged G2-M cell cycle arrest and ultimately leading to programmed cell death (apoptosis). aacrjournals.orgnih.govresearchgate.net Cells deficient in MMR are notably more resistant to the cytotoxic effects of thioguanine, highlighting the central role of this pathway. aacrjournals.orgresearchgate.net
| Mismatch Repair System Component | Role in Thioguanine-Induced Damage |
| MutSα (MSH2/MSH6) | Recognizes thioguanine-containing mismatches in DNA. acs.orgresearchgate.netnih.gov |
| Futile Repair Cycling | Repeated attempts to repair the lesion lead to persistent DNA strand breaks. aacrjournals.orgnih.gov |
| Cellular Outcome | Induction of G2-M cell cycle arrest and apoptosis. aacrjournals.orgnih.gov |
In addition to its incorporation into nucleic acids, thioguanine also disrupts cellular metabolism by inhibiting the de novo synthesis of purines. patsnap.comdrugbank.com The metabolite thioguanosine monophosphate (TGMP) acts as a negative feedback inhibitor of key enzymes in this pathway. drugbank.comnih.gov
Specifically, TGMP inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first and rate-limiting enzyme in the purine biosynthesis pathway. drugbank.comnih.gov TGMP also inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) by competing for the enzyme IMP dehydrogenase. drugbank.com This blockade of purine synthesis deprives rapidly dividing cells of the essential guanine (B1146940) nucleotides required for DNA and RNA synthesis, further contributing to the compound's cytotoxic effects. patsnap.comdrugbank.com However, some studies suggest that this inhibition of purine synthesis is not the sole mechanism of toxicity and that incorporation into DNA is a more critical determinant of cell death. clinpgx.orgnih.gov
Inhibition of Purine Biosynthesis Pathways
Pseudo-Feedback Inhibition of Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase
Thioguanosine, after intracellular conversion to its nucleotide forms, plays a crucial role in the modulation of the purine biosynthesis pathway. One of its primary mechanisms of action is the pseudo-feedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT). GPAT is a key enzyme that catalyzes the first committed step in de novo purine synthesis. frontiersin.org This regulatory control is achieved through the action of thioguanosine monophosphate (TGMP), which mimics the natural feedback inhibitors of this enzyme, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.org
Competitive Inhibition of Inosinic Acid Dehydrogenase
Another significant target of thioguanosine's active metabolites is inosinic acid dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.gov The active metabolite, 6-thioguanosine monophosphate (TGMP), acts as a competitive inhibitor of IMPDH.
Studies on various purine nucleotide derivatives have demonstrated that modifications to the purine ring can result in potent competitive inhibition of IMPDH. nih.gov As a structural analogue of inosine monophosphate, TGMP competes with the natural substrate for binding to the enzyme's active site. This competition effectively reduces the rate of XMP formation, thereby depleting the intracellular pool of guanine nucleotides, including guanosine triphosphate (GTP). The reduction in GTP levels has far-reaching consequences for cellular processes that are highly dependent on this nucleotide, such as DNA and RNA synthesis, as well as signal transduction.
| Enzyme Target | Mechanism of Inhibition by Thioguanosine Metabolites | Cellular Consequence |
| Glutamine-5-Phosphoribosylpyrophosphate Amidotransferase (GPAT) | Pseudo-feedback inhibition by Thioguanosine Monophosphate (TGMP) | Decreased de novo purine synthesis |
| Inosinic Acid Dehydrogenase (IMPDH) | Competitive inhibition by Thioguanosine Monophosphate (TGMP) | Depletion of guanine nucleotide pools |
Disruption of Purine Nucleotide Interconversions
The metabolic pathways of purines involve a complex network of synthesis, degradation, and salvage pathways that are crucial for maintaining the appropriate balance of nucleotides. youtube.com Thioguanosine and its metabolites interfere with these purine nucleotide interconversions. Following its conversion to thioguanosine monophosphate (TGMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT), it can be further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP).
These thiopurine nucleotides are incorporated into the cellular nucleotide pools and can be utilized by various enzymes in place of their natural guanine counterparts. This incorporation disrupts the normal flux of purine metabolism. For instance, the presence of thiopurine nucleotides can affect the intricate balance required for processes like the purine nucleotide cycle, which is vital for cellular energy metabolism. nih.gov While direct inhibition of de novo purine synthesis is a primary mechanism, the broader disruption of purine interconversion and salvage pathways contributes significantly to the cellular effects of thioguanosine. nih.gov
Modulation of Signal Transduction Pathways
Rac1 GTPase Inhibition by Thioguanosine Triphosphate (TGTP)
A key mechanism of action for thioguanosine at the level of signal transduction is the inhibition of the small GTPase, Rac1. nih.gov After its conversion to 6-thioguanosine triphosphate (TGTP), this active metabolite directly targets and inhibits Rac1. nih.gov Rac1 is a member of the Rho family of GTPases and plays a pivotal role in a variety of cellular processes, including cytoskeletal organization, cell proliferation, and apoptosis. google.com
The inhibitory effect is mediated by the binding of TGTP to Rac1 in place of GTP. nih.gov This binding prevents the proper functioning of Rac1, leading to the suppression of its downstream signaling pathways. researchgate.net Specifically, TGTP-bound Rac1 has been shown to induce a mitochondrial pathway of T-cell apoptosis by blocking the activation of Rac1 by its guanine nucleotide exchange factor (GEF), Vav1. nih.gov This targeted inhibition of Rac1 is a central component of the effects of thiopurines on activated T-cells. nih.gov
Effects on T-Lymphocyte Proliferation Mechanisms
The modulation of Rac1 signaling by TGTP has profound consequences for T-lymphocyte proliferation. The activation and proliferation of T-cells are critical components of the immune response and are tightly regulated processes. mdpi.com By inhibiting Rac1, thioguanosine metabolites interfere with the signaling cascades necessary for T-cell activation and subsequent proliferation. nih.gov
| Signaling Molecule | Effect of Thioguanosine Metabolite | Downstream Consequence |
| Rac1 GTPase | Inhibition by Thioguanosine Triphosphate (TGTP) | Suppression of T-cell activation and proliferation; induction of apoptosis |
| T-Lymphocyte Proliferation | Dose-dependent modulation | Alteration of immune response |
Induction of Cellular Stress Responses
Thiopurines, including thioguanosine, are known to induce various cellular stress responses. nih.gov The maintenance of cellular homeostasis is critical, and cells have evolved intricate mechanisms to respond to various stressors. reactome.org The incorporation of thioguanine nucleotides into DNA and RNA can be recognized as a form of cellular damage, triggering stress pathways.
Research indicates that thiopurines can induce autophagy, a cellular process for degrading and recycling cellular components, in a time- and concentration-dependent manner. nih.gov This induction of autophagy appears to be independent of apoptosis and ER stress. Furthermore, studies have shown that thioguanine and its derivatives can lead to the phosphorylation of eIF2α-S51, a key event in the integrated stress response (ISR). nih.gov The activation of the ISR leads to a global reduction in protein synthesis and the specific translation of stress-responsive genes. Additionally, the incorporation of 6-thio-2'-deoxyguanosine (B1664700) into telomeres can induce telomere dysfunction, a specific form of DNA damage that triggers a robust cellular stress response. nih.gov
Unfolded Protein Response (UPR) Activation by 6-Thioguanosine
6-Thioguanosine (6-TGo), a thiopurine analog, has been identified as an activator of the Unfolded Protein Response (UPR). nih.govbiorxiv.orgresearchgate.net The UPR is a cellular stress response mechanism initiated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.govmdpi.com This response aims to restore ER homeostasis by reducing protein synthesis, enhancing protein folding capacity, and promoting the degradation of misfolded proteins. nih.gov
In the context of viral infections, such as with Influenza A Virus (IAV), the ER is heavily utilized for the synthesis and processing of viral glycoproteins. nih.gov This increased demand on the ER can lead to ER stress and subsequent UPR activation. researchgate.net 6-Thioguanosine has been shown to selectively disrupt the synthesis and maturation of IAV glycoproteins, namely hemagglutinin (HA) and neuraminidase (NA), without significantly affecting the levels of the viral RNAs that encode them or global host protein synthesis. nih.gov
This disruption of viral glycoprotein (B1211001) accumulation by 6-TGo is correlated with the activation of all three major UPR sensors:
Activating Transcription Factor 6 (ATF6) nih.gov
Inositol-Requiring Enzyme 1 (IRE1) nih.gov
Double-stranded RNA-activated Protein Kinase (PKR)-like Endoplasmic Reticulum (ER) Kinase (PERK) nih.gov
The activation of these sensors leads to downstream UPR gene expression. nih.gov For instance, the activation of PERK results in the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR) that can lead to a global arrest of protein synthesis. nih.gov
Research has demonstrated that the antiviral effects of 6-TGo are linked to its ability to induce the UPR. Treatment of infected cells with a chemical chaperone, 4-phenylbutyric acid, was found to diminish the thiopurine-induced UPR activation and partially restore the synthesis of viral glycoproteins. nih.gov This suggests that the UPR-inducing properties of 6-TGo could be a valuable strategy for developing host-targeted antiviral therapies against viruses that rely on the ER for their replication cycle. biorxiv.org
Stress Granule (SG) Formation by 6-Thioguanosine
6-Thioguanosine has been observed to trigger the formation of Stress Granules (SGs) in cells, particularly under conditions of viral infection. nih.gov SGs are dense, dynamic aggregates of messenger ribonucleoproteins (mRNPs) that form in the cytoplasm of eukaryotic cells in response to various stressors, including viral infection, oxidative stress, and heat shock. nih.govfrontiersin.org The formation of SGs is a protective mechanism that involves the temporary stalling of translation initiation, allowing the cell to conserve resources and prioritize the synthesis of stress-responsive proteins. technologynetworks.com
The induction of SG formation by 6-TGo is particularly notable in Influenza A Virus (IAV)-infected cells, where it occurs in a dose-dependent manner and correlates with the inhibition of viral replication. nih.gov Interestingly, 6-TGo does not typically elicit SG formation in uninfected cells, suggesting a selective action in the context of viral stress. nih.gov
The formation of SGs is often linked to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), a downstream event of the PERK arm of the Unfolded Protein Response (UPR). nih.gov As 6-TGo activates all three branches of the UPR, including PERK, it is plausible that the observed SG formation is, at least in part, a consequence of PERK-mediated eIF2α phosphorylation. nih.gov
SGs are composed of stalled preinitiation complexes, including mRNAs, RNA-binding proteins (RBPs), and various translation initiation factors. frontiersin.org The core of SGs is often nucleated by specific proteins, such as G3BP1. stjude.org By sequestering viral mRNAs and components of the translation machinery, SGs can effectively inhibit viral protein synthesis and replication. frontiersin.org Some viruses have evolved mechanisms to counteract SG formation to ensure their own propagation. nih.gov The ability of 6-TGo to induce SGs in infected cells highlights its potential as a host-directed antiviral agent that leverages the cell's own stress response pathways to combat infection. nih.gov
Interactions with Cellular Enzymes and Macromolecules
Recognition of Thioguanine-Substituted Sites by Proteins
The incorporation of 6-thioguanine (6-TG), the active form of thioguanosine, into DNA creates sites that are recognized by various cellular proteins, leading to significant biological consequences. A key protein system that recognizes these substituted sites is the DNA mismatch repair (MMR) machinery. nih.gov
When DNA containing 6-TG is replicated, the DNA polymerase may mispair it with thymine (T). This 6-TG:T mispair is recognized by the MMR system. nih.gov However, instead of correcting the mismatch, the MMR system's attempt to repair the DNA containing 6-TG can lead to a futile cycle of excision and resynthesis, ultimately resulting in DNA strand breaks and triggering apoptosis. nih.gov Cells deficient in MMR are notably more resistant to the cytotoxic effects of thiopurines, highlighting the critical role of MMR in recognizing 6-TG-substituted DNA. nih.gov
Beyond the MMR system, other proteins involved in DNA metabolism and damage response likely recognize and interact with 6-TG in DNA. The presence of this modified base can alter the local DNA structure, potentially affecting the binding of transcription factors and other DNA-binding proteins. While 6-TG itself does not significantly impede transcription, its methylated form, S6-methylthioguanine (S6mG), which can arise from thiopurine metabolism, has been shown to have both inhibitory and mutagenic effects on transcription. nih.gov This suggests that RNA polymerases and associated transcription factors can recognize and are affected by this particular thiopurine-derived DNA lesion.
Investigation of Anti-Angiogenic Molecular Mechanisms
Currently, there is a lack of specific information within the provided search results detailing the anti-angiogenic molecular mechanisms of Thioguanosine hydrate (B1144303). While the compound's effects on the unfolded protein response and stress granule formation are documented, a direct link to the inhibition of angiogenesis is not established in the available data. Further research is necessary to explore any potential anti-angiogenic properties of this compound and to elucidate the molecular pathways that might be involved.
Modulation of Melanocortin Receptors (MC1R, MC5R) by 6-Thioguanine
Following a comprehensive review of scientific literature, there is currently no available research or data describing the modulation of melanocortin receptors 1 (MC1R) or 5 (MC5R) by 6-thioguanine, the active metabolite of this compound. The primary established mechanisms of 6-thioguanine are centered on its role as a purine antimetabolite and its incorporation into nucleic acids. drugbank.comclinpgx.org
Melanocortin receptors, such as MC1R, are G protein-coupled receptors known to be involved in processes like skin pigmentation and inflammation. frontiersin.orgnih.gov MC1R and MC5R can form heterodimers, which creates a ligand-dependent signal modulation, but this has been studied in the context of their natural ligands, such as α-melanocyte-stimulating hormone (α-MSH). nih.gov However, an interaction with 6-thioguanine has not been documented in the available scientific literature.
Analytical Methodologies for Thioguanosine Hydrate and Its Metabolites in Biological Systems
Chromatographic and Spectrometric Techniques
Chromatography, coupled with various detection methods, forms the cornerstone of thiopurine metabolite analysis. The choice of technique often depends on the specific metabolites being targeted, the required sensitivity, and the biological matrix being analyzed.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDA)
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV detection is a widely used and robust method for the quantification of thiopurine metabolites. nih.govnih.gov This technique separates compounds based on their interaction with a stationary phase, and the PDA detector measures absorbance over a wide range of wavelengths, allowing for the identification and quantification of analytes. nih.gov
A key application involves measuring 6-thioguanine (B1684491) (6-TG), the base released from active 6-TGNs after hydrolysis. nih.gov In a typical procedure, 6-TGNs are extracted from erythrocytes and hydrolyzed using perchloric acid at high temperatures to release the 6-TG base. researchgate.netsemanticscholar.org The resulting 6-TG is then separated, often using a reversed-phase column, and quantified. nih.govnih.gov The addition of dithiothreitol (B142953) (DTT) during sample preparation is often employed to improve the recovery of the thiopurine metabolites. nih.govnih.gov This method is valued for its reliability and accessibility in clinical settings. nih.gov
Key Features of a Validated HPLC-PDA Method for 6-Thioguanine:
Specificity: The method demonstrates good separation of 6-TG from endogenous components in the biological matrix. researchgate.net
Linearity: A typical linearity range for 6-TG in whole blood is from 479 to 17,118 ng/mL. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD can be around 150 ng/mL, with an LOQ of approximately 479 ng/mL. nih.gov
Precision: The method shows good repeatability and intermediate precision, with coefficients of variation (CV) typically below 6%. nih.gov
Recovery: Extraction recovery rates for 6-TG generally range from 79% to 104%. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Nucleotide Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its superior sensitivity and specificity. nih.govmdpi.com This technique is particularly crucial for measuring low concentrations of thiopurine metabolites. researchgate.net LC-MS/MS methods have been developed for quantifying 6-TGNs and 6-methylmercaptopurine (B131649) nucleotides (6-MMPNs) in red blood cells (RBCs). nih.govsemanticscholar.org
The general workflow involves the hydrolysis of the nucleotide metabolites to their respective bases (6-TG and 6-MMP), followed by chromatographic separation and detection by MS/MS. nih.gov The high sensitivity of LC-MS/MS allows for the quantification of thioguanine incorporated into DNA (DNA-TG), a key biomarker for the cytotoxic effects of thiopurines, from as little as 1 µg of DNA. nih.govresearchgate.net
| Parameter | Specification |
|---|---|
| Linearity Range | 10.0–5,000.0 fmol TG/µg DNA |
| Accuracy (Bias) | -10.4% to -3.5% |
| Intra-day Precision (CV) | 3.4% (at 80 fmol TG/µg DNA) |
| Inter-day Precision (CV) | 5.8% (at 80 fmol TG/µg DNA) |
| Recovery | 85.7%–116.2% |
Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of smaller stationary phase particles (typically <2 µm). documentsdelivered.com
A UPLC-MS/MS method has been successfully validated for the quantification of azathioprine's ribonucleoside metabolites, 6-thioguanosine (B559654) and 6-methyl-mercaptopurine riboside, in peripheral blood mononuclear cells (PBMCs). documentsdelivered.com This is particularly relevant as PBMCs represent an active site for the drug. The method involves de-phosphorylation of the metabolites with acid phosphatase, protein precipitation, and subsequent analysis by UPLC-MS/MS. The calibration curve for these metabolites in PBMCs has been shown to be linear from 0.048 to 25 ng. documentsdelivered.com
Aqueous Normal Phase Chromatography for Thiopurine Analysis
Aqueous Normal Phase (ANP) chromatography, also known as Hydrophilic Interaction Liquid Chromatography (HILIC), is a valuable technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. nih.govwikipedia.orgsigmaaldrich.com ANP utilizes a polar stationary phase (like silica (B1680970) hydride) and a mobile phase with a high percentage of organic solvent and a smaller amount of aqueous buffer. wikipedia.orgresearchgate.net
This technique has been successfully applied to the analysis of various thiopurines, including thioguanosine and its related nucleotides. nih.govresearchgate.net Both isocratic and gradient elution modes can be used, with detection achieved by either UV for higher concentration samples or mass spectrometry (MS) for lower concentration samples, highlighting the versatility of ANP in thiopurine analysis. nih.govresearchgate.net
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical step to ensure accurate and reliable quantification of thioguanosine and its metabolites from complex biological matrices. up.ac.za The primary goals are to isolate the analytes of interest, remove interfering substances, and concentrate the sample.
Common sample preparation techniques include:
Protein Precipitation: This is a simple and rapid method where a solvent like perchloric acid or acetonitrile (B52724) is added to the sample (e.g., cell lysate) to precipitate proteins, which are then removed by centrifugation. nih.govsemanticscholar.org
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than protein precipitation. nih.gov It is used to isolate analytes from the sample matrix by adsorbing them onto a solid sorbent, washing away interferences, and then eluting the purified analytes with a suitable solvent. nih.govresearchgate.net
Hydrolysis: Since the primary active metabolites are nucleotides (mono-, di-, and triphosphates), a hydrolysis step is often required. nih.govsemanticscholar.org This is typically achieved by heating the sample in an acidic medium (e.g., perchloric acid) to cleave the phosphate (B84403) groups and the glycosidic bond, releasing the 6-thioguanine base for analysis. researchgate.net
Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis, for instance, by improving its volatility for gas chromatography or its ionization efficiency for mass spectrometry. youtube.com For the analysis of DNA-incorporated thioguanine, a derivatization step using chloroacetaldehyde (B151913) is employed. This reagent reacts with thioguanine to form an etheno-derivatized product, which can be sensitively detected by LC-MS/MS. nih.gov
Isotope-Labeled Standards in Quantitative Analysis
The use of stable isotope-labeled internal standards is fundamental to achieving high accuracy and precision in quantitative mass spectrometry-based assays. springernature.comisotope.com An ideal internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ¹⁵N, or ²H). nih.govisotope.com
These standards are chemically identical to the analyte and thus behave identically during sample preparation, chromatography, and ionization. nih.gov However, they are distinguishable by the mass spectrometer due to their mass difference. By adding a known amount of the isotope-labeled standard to each sample before processing, any variability or loss during the analytical procedure can be corrected for. nih.gov
Method Validation and Reproducibility in Research Settings
The reliability and comparability of data from studies involving thioguanosine and its metabolites hinge on the rigorous validation of the analytical methodologies employed. Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring that the data generated is accurate, reliable, and consistent. wjarr.comglobalresearchonline.netjddtonline.info In research settings, where findings can influence subsequent clinical applications, adherence to established validation parameters is paramount. The primary validation characteristics include accuracy, precision, specificity, linearity, range, and the limits of detection and quantification. globalresearchonline.net
Detailed research findings from various studies have established and validated methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of thioguanosine metabolites in biological matrices like whole blood, red blood cells (RBCs), and dried blood spots. nih.govnih.govresearchgate.net
A fully validated HPLC method with photodiode array (PDA) detection has been developed to determine the concentration of 6-thioguanine (6-TG) in whole blood erythrocyte samples. nih.govresearchgate.net The validation process for this method assessed a comprehensive set of parameters to ensure its suitability for monitoring drug levels. nih.gov Key findings from this validation are detailed below.
Key Validation Parameters:
Specificity and Selectivity: The method demonstrated high specificity, with no interference from endogenous components in the biological matrix, ensuring that the detected signal was solely from the analyte of interest. nih.gov
Linearity and Range: Linearity was established across a concentration range that covers typical therapeutic levels. nih.gov For the HPLC-PDA method, the linearity range for 6-thioguanine was determined to be 479–17,118 ng/mL with a correlation coefficient (R) greater than 0.992. nih.govresearchgate.net Another study using LC-MS/MS for 6-thioguanine nucleotides (6-TGN) established a linear range of 0.1–10 µmol/L. nih.gov
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. jddtonline.info In the HPLC-PDA study, accuracy was reported as a bias between -5.6% and 14.7%. nih.govresearchgate.net Extraction recovery, which measures the efficiency of the sample preparation process, was found to be between 79.1% and 103.6%. nih.govresearchgate.net Other validated methods report similar high recovery rates, such as over 80% for an LC-MS/MS method analyzing dried blood spots and 71.0% to 75.0% for 6-TGN in another LC-MS/MS method. nih.govresearchgate.net
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). globalresearchonline.net The HPLC-PDA method showed excellent repeatability with a coefficient of variation (CV) of 1.30–3.24%. nih.govresearchgate.net The intermediate precision, which is a good indicator of a method's reproducibility in a research setting, had a CV ranging from 4.19–5.78%. nih.govresearchgate.net Another HPLC method for various phosphorylated metabolites reported intraday and interday variations of less than 15%. ukm.my
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. globalresearchonline.net For the validated HPLC-PDA method, the LOD was 150 ng/mL and the LOQ was 479 ng/mL. nih.govresearchgate.net
The validation parameters for these analytical methods are summarized in the data tables below.
Table 1: Validation Parameters for HPLC-PDA Method for 6-Thioguanine in Erythrocytes Data sourced from a study on a fully validated HPLC method for determining 6-thioguanine in whole blood samples. nih.govresearchgate.net
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 479 – 17,118 ng/mL | R > 0.99 |
| Correlation Coefficient (R) | > 0.992 | Not specified |
| Accuracy (Bias %) | -5.6 to 14.7 | Not specified |
| Repeatability (CV %) | 1.30 – 3.24 | Meets criteria |
| Intermediate Precision (CV %) | 4.19 – 5.78 | Meets criteria |
| Extraction Recovery (%) | 79.1 – 103.6 | Meets criteria |
| Limit of Detection (LOD) | 150 ng/mL | Not applicable |
| Limit of Quantification (LOQ) | 479 ng/mL | Not applicable |
Table 2: Comparison of Validation Data Across Different Analytical Methods This table compiles findings from several research studies to compare validation parameters for various metabolites and techniques.
| Analyte(s) | Method | Matrix | Linearity Range | Accuracy/Recovery | Precision (CV%) | Source(s) |
|---|---|---|---|---|---|---|
| 6-Thioguanine (6-TG) | LC-MS/MS | Dried Blood Spot | 50 – 5300 pmol/8x10⁸ Ery | >80% Recovery | Not Specified | researchgate.net |
| 6-Thioguanine Nucleotides (6-TGN) | LC-MS/MS | Red Blood Cells | 0.1 – 10 µmol/L | 71.0% - 75.0% Recovery | Not Specified | nih.gov |
| TGMP, TGDP, TGTP | HPLC | Blood | Not Specified | 40.2% - 114.0% Relative Accuracy | < 15% (Intra & Interday) | ukm.my |
Reproducibility in Practice
Reproducibility is the ability of a method to produce consistent results over time and across different laboratories, analysts, and equipment. globalresearchonline.net In research settings, this is crucial for comparing findings from different studies. Intermediate precision data, as shown in the HPLC-PDA study (CV of 4.19–5.78%), provides a strong indication of a method's reproducibility within a single laboratory. nih.gov
Structure Activity Relationship Sar Studies and Rational Drug Design for Thioguanosine Hydrate Analogs
Conformational Analysis and Tautomeric Equilibria
The three-dimensional structure and the existence of different tautomeric forms of thioguanosine are critical determinants of its biological activity. In the gas phase, structural analysis of 6-thioguanosine (B559654) (6TGs) using UV and IR spectroscopy combined with ab initio calculations has identified a thiol tautomer. acs.orgnih.gov This tautomer's sugar moiety is in the syn conformation, which is stabilized by a strong intramolecular hydrogen bond between the O5'H of the sugar and the N3 atom of the guanine (B1146940) base. acs.orgnih.gov A monohydrate form of 6-thioguanosine has also been identified, consisting of a thiol tautomer where a water molecule links the guanine moiety and the sugar's hydroxyl group. acs.orgnih.gov
Thioguanosine, like other thiopurines, can exist in two primary tautomeric forms: the thione (keto) form and the thiol (enol) form. nih.gov The equilibrium between these two forms is a crucial aspect of its chemistry and has significant biological implications. researchgate.net While both forms can exist, studies have consistently shown that the thione form is predominant in various environments, including in neutral solutions and the solid state. nih.govresearchgate.netjocpr.com
High-level ab initio calculations performed on the parent molecule, 6-thioguanine (B1684491) (6TG), provide insight into the relative stability of its various tautomers. These theoretical studies, conducted at the MP4(SDQ)/6-31++G(d,p)//MP2/6-31G(d,p) level, established a clear order of stability for the tautomers in the gas phase. acs.org When solvent effects were simulated to mimic an aqueous solution, the stability order was slightly altered but still favored the thione forms. acs.org Experimental UV absorbance and luminescence spectroscopy studies have confirmed the existence of at least two types of 6TG thione chromophores. acs.org The prevalence of the thione form is believed to be critical for the mechanism of action, as incorporation of the 6-thioguanine nucleotide into DNA is a key step in its cytotoxic effect. clinpgx.org
Calculated Stability of 6-Thioguanine Tautomers in the Gas Phase
Based on high-level ab initio calculations (MP4(SDQ)/6-31++G(d,p)//MP2/6-31G(d,p) + ZPE), the relative stability of the five most stable tautomers of 6-thioguanine was determined.
| Tautomer | Relative Stability (Gas Phase) | Relative Stability (Aqueous Solution, SCRF Model) |
|---|---|---|
| N9(H)trans (Thione) | Most Stable | Most Stable |
| N9(H)cis (Thione) | 2nd Most Stable | 3rd Most Stable |
| N1,7(H) (Thiol) | 3rd Most Stable | 4th Most Stable |
| N1,9(H) (Thiol) | 4th Most Stable | 2nd Most Stable |
| N7(H) (Thione) | 5th Most Stable | Least Stable |
Data sourced from The Journal of Physical Chemistry A. acs.org
Molecular Interactions with Hydrated Cations and Solvent Effects
The interaction of thioguanosine and its analogs with their microenvironment, including ions and solvent molecules, significantly influences their structure and function. The hydration behavior of 6-thioguanosine differs notably from that of guanosine (B1672433) due to the weaker hydrogen-bonding ability of the thiol group. acs.orgnih.gov
Studies using ab initio techniques have investigated the structures and energies of the thioguanine-cytosine Watson-Crick base pair interacting with various hydrated divalent cations (Group IIa: Mg²⁺, Ca²⁺, Ba²⁺; Group IIb: Zn²⁺, Cd²⁺, Hg²⁺). nih.gov These interactions result in a substantial polarization stabilization of the base pairing, amounting to 7-11 kcal/mol. nih.gov The "soft" cations, specifically Cd²⁺ and Hg²⁺, exhibit a uniquely strong interaction with the sulfur atom of the thioguanine, which can induce significant non-planarity in the base pair. nih.gov Furthermore, the presence of the thio-group tends to reduce the number of water molecules in the first hydration shell of the cation. nih.gov The weak hydration of ions like guanidinium (B1211019) and thiocyanate (B1210189) is believed to be a key factor in their ability to act as protein denaturants, as it promotes their interaction with protein surfaces. nih.gov
Interaction Characteristics of Hydrated Cations with Thioguanine-Cytosine Base Pairs
Summary of findings from ab initio studies on the interaction between hydrated divalent cations and the thioGC Watson-Crick base pair.
| Cation Group | Specific Cations Studied | Base Pairing Stabilization Energy | Key Interaction Findings |
|---|---|---|---|
| Group IIa | Mg²⁺, Ca²⁺, Ba²⁺ | 7 - 11 kcal/mol | Causes substantial polarization stabilization of the base pair. |
| Group IIb | Zn²⁺, Cd²⁺, Hg²⁺ | 7 - 11 kcal/mol | Cd²⁺ and Hg²⁺ show uniquely strong interaction with the sulfur atom, inducing non-planarity. The thio-group reduces the number of water molecules in the cation's first hydration shell. |
Data sourced from the Journal of Biomolecular Structure & Dynamics. nih.gov
Solvent polarity also plays a critical role. Thioguanine is generally more soluble in polar solvents, which facilitate hydrogen bonding interactions. solubilityofthings.com The photophysics of 6-thioguanosine have been studied in both aqueous buffer solution and acetonitrile (B52724), revealing that solvent effects are important for its excited-state dynamics. nih.gov
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are indispensable tools for elucidating the structure-activity relationships of thioguanosine and its analogs at the molecular level. These approaches provide insights that complement experimental data and guide rational drug design.
Quantum mechanical calculations have been extensively used to study the molecular structure, electronic properties, and dynamics of thioguanine and thioguanosine. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), specifically Becke-3LYP, have been employed to optimize geometries and evaluate the energetics of tautomers and their complexes with hydrated cations. acs.orgnih.gov These calculations have been crucial in determining the relative stabilities of different tautomeric forms and understanding the nature of intermolecular interactions. acs.org
Quantum-chemical calculations that include solvent effects have been used to support experimental findings on the photophysics of 6-thioguanosine. nih.gov Time-dependent DFT (TD-DFT) has been utilized to describe the processes triggered by UV light absorption, helping to assign experimental optical and electronic spectra. nih.gov Such studies show that upon UVA excitation, 6-thioguanosine undergoes ultrafast intersystem crossing to a triplet state, a process implicated in its phototoxicity. nih.govmdpi.com
Computational methods are vital for understanding how thioguanosine analogs interact with their biological targets, which is fundamental to their therapeutic effects. researchgate.net The cytotoxic mechanism of thiopurines involves their incorporation into DNA as deoxy-6-thioguanosine. researchgate.net Computational modeling can simulate how this modification affects DNA structure and its interaction with DNA-processing enzymes. researchgate.net
Studies on the interaction of thioguanine-cytosine base pairs with hydrated metal cations have used Hartree-Fock (HF), Becke-3LYP, and MP2 methods to characterize the complexes. nih.gov These computational approaches provide a set of reference structures and energies that can be used to verify or parameterize empirical potentials and other theoretical methods for studying larger biological systems. nih.gov Furthermore, computational drug design has been employed in the development of novel thiopurine analogs, such as introducing thioguanine units into other molecular scaffolds to create new derivatives with potent biological activity. nih.gov
A primary goal of SAR studies is to develop models that can predict the biological activity of a compound based on its molecular structure. mdpi.com Computational tools play a significant role in this endeavor by calculating molecular descriptors and using them to build predictive models. mdpi.com In silico tools can assess various physicochemical properties, such as molecular weight and polar surface area, and predict bioactivity scores against different human receptors. mdpi.com
For thiopurine analogs, computational approaches can help predict off-target interactions, which are crucial for understanding potential side effects. scienceopen.com By using a combination of 2D chemical similarity methods and machine learning algorithms, it is possible to screen small molecules against thousands of potential targets, thereby identifying potential safety issues early in the drug development process. scienceopen.com For example, computational screening of 6-thioguanine and its analogs against yeast cell growth models has been used to assess their anti-proliferative effects before testing in more complex cancer cell lines. nih.gov
Overview of Computational Methods in Thioguanosine Research
A summary of various theoretical and computational approaches used to study the structure-activity relationships of thioguanosine and its analogs.
| Computational Method | Application | Key Findings/Insights |
|---|---|---|
| Ab initio (MP2, MP4) | Calculating tautomer stability, molecular structure, and electronic properties. acs.orgresearchgate.net | Determined the relative stability order of 6-thioguanine tautomers in gas phase and solution. acs.org |
| Density Functional Theory (DFT), Becke-3LYP | Optimizing geometries of complexes with hydrated cations; studying reactivity and aromaticity. nih.govresearchgate.net | Provided reference structures and energies for cation-base pair interactions; confirmed qualitative results from other methods. nih.gov |
| Time-Dependent DFT (TD-DFT) | Simulating excited-state dynamics and assigning UV absorption spectra. nih.gov | Explained the phototoxic mechanism of 6-thioguanosine via ultrafast intersystem crossing to a triplet state. nih.govmdpi.com |
| Molecular Docking & In Silico Screening | Predicting bioactivity scores and off-target interactions. mdpi.comscienceopen.com | Identified potential off-target interactions for safety assessment; predicted anti-proliferative effects of analogs. scienceopen.comnih.gov |
Influence of Structural Modifications on Biological Activity and Specificity
The substitution of a single oxygen atom with sulfur in the guanine base, creating 6-thioguanine (a core component of thioguanosine), introduces significant changes in the molecule's physicochemical properties. These alterations, particularly concerning its incorporation into nucleic acids and its response to light, have been a focal point of research. The increased size and decreased electronegativity of the sulfur atom compared to oxygen are fundamental to these changes, influencing hydrogen bonding, structural stability, and electronic transitions. oup.comoup.com
The incorporation of 6-thioguanine (6SG), the base in thioguanosine, into DNA and RNA strands has profound and varied effects on their secondary structures. The consequences of this substitution differ significantly depending on whether the nucleic acid is forming a duplex, triplex, or tetraplex structure.
The stability of individual base pairs is also affected. The lifetime of a normal G•C base pair is about 125 milliseconds (ms), whereas the lifetime of a 6SG•C pair is significantly shorter, around 7 ms. oup.comnih.gov Interestingly, when paired with a thymine (B56734) mismatch (T), the 6SG•T pair has a lifetime of approximately 2 ms, indicating a slight increase in the stability of this mismatch compared to a G•T mismatch. oup.comnih.gov
| Parameter | Unmodified G•C Pair | 6SG•C Pair | G•T Mismatch | 6SG•T Mismatch | Reference |
|---|---|---|---|---|---|
| Change in Gibbs Free Energy (ΔΔG°37) | Control | ~ +1 kcal/mol (Destabilizing) | ~ +3 kcal/mol (Destabilizing) | ~ +3 kcal/mol (Destabilizing) | oup.comnih.gov |
| Base Pair Lifetime (τ) | ~125 ms | ~7 ms | Below detection limit | ~2 ms | oup.comnih.gov |
Triplexes: The impact of 6-thioguanine substitution on triplex DNA is position-dependent. Molecular dynamics calculations show that if the substitution occurs in the reverse-Hoogsteen strand, it does not significantly affect the triplex structure. nih.govirbbarcelona.org However, if the substitution is in the Watson-Crick strand, it can lead to a non-negligible local distortion of the structure. nih.govirbbarcelona.org In the dynamic equilibrium between triplex and quadruplex structures, the presence of 6-thioguanine has been found to shift the balance in favor of triplex formation. oup.com
Tetraplexes (Quadruplexes): The most dramatic effect of 6-thioguanine incorporation is observed in G-quadruplex structures. The presence of even a single 6-thioguanine can completely block or strongly inhibit the formation of G-quadruplexes, which are structures stabilized by Hoogsteen hydrogen bonding between guanine bases in a G-tetrad. oup.comnih.govresearchgate.net This disruption is far more significant than the moderate destabilization seen in duplex DNA. oup.comnih.gov The proposed reason for this strong inhibition is that the increased atomic radius and lower electronegativity of the sulfur atom in 6-thioguanine destabilize the Hoogsteen hydrogen bonding essential for the guanine quartet arrangement. oup.com Theoretical studies confirm that the G→S mutation has the most destabilizing influence on quadruplex structures compared to duplexes and triplexes. nih.govirbbarcelona.orgresearchgate.net This disruption of G-quadruplexes, which are found in telomeres and gene promoter regions, is considered a potential contributor to the cytotoxic activity of thiopurines. oup.comnih.gov
The substitution of oxygen with sulfur dramatically alters the interaction of the guanine base with ultraviolet (UV) light, a phenomenon central to the photosensitizing properties of thioguanine derivatives.
Photochemical Properties: Unlike canonical nucleobases that primarily absorb higher-energy UVB radiation, thiated bases like 6-thioguanine are potent chromophores for lower-energy UVA light (320–400 nm). mdpi.comaaup.edu Upon UVA excitation, 6-thioguanine acts as an efficient photosensitizer. mdpi.comnih.gov This property can lead to the formation of various DNA photoproducts and lesions. nih.govnih.gov For instance, UVA irradiation of 6-thioguanine incorporated into DNA can result in the formation of addition products with low-molecular-weight thiol compounds, such as glutathione, potentially leading to DNA-protein crosslinks. nih.gov Further modification, such as methylation of the thio group to create 6-methylthioguanine, can introduce additional photochemical pathways, including C-S bond cleavage to generate highly reactive thiyl radicals. nih.gov
Excited-State Dynamics: The photophysics of thioguanine derivatives is markedly different from their canonical counterparts. mdpi.com Natural DNA bases have an inherent protection mechanism where they dissipate absorbed UV energy as heat within picoseconds through a process called internal conversion, returning safely to the ground state. aaup.edu In contrast, when thioguanine or thioguanosine absorbs a UVA photon, it efficiently transitions from the initial excited singlet state (S₂) to a highly reactive triplet state (T₁) via a process known as intersystem crossing (ISC). mdpi.comnih.gov
This ISC process is exceptionally rapid, occurring on a sub-picosecond to picosecond timescale. mdpi.comnih.gov The quantum yield for triplet state formation is very high, approaching 0.8 in aqueous solutions for 6-thioguanosine. nih.gov This long-lived triplet state can then transfer its energy to molecular oxygen, generating reactive singlet oxygen, making 6-thioguanine a potent Type II photosensitizer. mdpi.comnih.gov This production of reactive oxygen species is believed to be a primary mechanism behind the phototoxicity associated with thiopurine drugs. nih.gov
| Property | 6-Thioguanine (6TG) | 6-Thioguanosine (6TGo) | Canonical Guanine | Reference |
|---|---|---|---|---|
| Max Absorption Wavelength (λmax) | ~341-345 nm (UVA) | UVA region | UVB/UVC region | aaup.edunih.govmdpi.com |
| Primary Relaxation Pathway | Intersystem Crossing (ISC) to Triplet State | Intersystem Crossing (ISC) to Triplet State | Internal Conversion (IC) to Ground State | mdpi.comaaup.edunih.gov |
| Intersystem Crossing (ISC) Timescale | ~560 fs | Ultrafast (< ps) | Inefficient | mdpi.comnih.govnih.gov |
| Triplet Quantum Yield (ΦT) | High | ~0.8 ± 0.2 | Very low | nih.govnih.gov |
| Singlet Oxygen Yield (ΦΔ) | 0.21-0.23 | Lower than 6TG | Negligible | mdpi.com |
Preclinical Investigations of Thioguanosine Hydrate in Mechanistic Models
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models are crucial for dissecting the specific molecular interactions and cellular consequences of thioguanosine hydrate (B1144303) treatment. These controlled laboratory environments provide a platform to study the compound's effects at a subcellular level.
Cell Line-Based Studies of Thioguanine Nucleotide Incorporation and DNA Damage
A primary mechanism of action for thiopurines like thioguanosine involves their incorporation into cellular DNA. clinpgx.orgresearchgate.net Cell line-based studies are instrumental in elucidating this process. After being metabolized into 6-thioguanine (B1684491) nucleotides (6-TGNs), these molecules are incorporated into the DNA of dividing cells. nih.gov This incorporation disrupts the normal structure and function of DNA, leading to damage. nih.gov
Research has shown that the extent of 6-TGN incorporation can be correlated with the cytotoxic effects of the drug. nih.gov The presence of thioguanine in the DNA helix can interfere with DNA-protein interactions, affecting processes such as DNA replication and repair. nih.gov For example, DNA containing 6-thioguanine (S6G) has been shown to be a poor template for DNA polymerases, slowing down the replication process. nih.gov Furthermore, the ability of DNA ligases to join DNA fragments can be severely inhibited when S6G is present at the junction, potentially disrupting lagging strand synthesis during replication. nih.gov
| Experimental Model | Key Finding | Reference |
| M13mp18 phage sequence with E. coli DNA polymerase I | 6-thioguanine is readily incorporated in place of guanine (B1146940) during DNA synthesis. | nih.gov |
| HeLa and calf thymus DNA ligase I | The presence of 6-thioguanine at the 3' terminus of DNA strands severely inhibits the action of DNA ligases. | nih.gov |
| Human DNA polymerases alpha, gamma, and delta | DNA containing 6-thioguanine acts as a poor template, slowing down polymerization. | nih.gov |
Biochemical Assays for Enzyme Inhibition and Pathway Modulation
Biochemical assays are essential for identifying specific enzymes and metabolic pathways that are modulated by thioguanosine hydrate. These assays allow for the direct measurement of enzyme activity in the presence of the compound or its metabolites. One of the key enzymes in thiopurine metabolism is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-thioguanine into its active nucleotide form, 6-thioguanosine (B559654) monophosphate (TGMP).
While the primary mechanism is DNA incorporation, studies have also investigated the potential for thioguanosine metabolites to inhibit enzymes involved in purine (B94841) metabolism. However, research has indicated that 6-thioguanosine 5'-monophosphate does not appear to significantly inhibit enzymes leading to the synthesis of guanosine (B1672433) 5'-triphosphate in whole cells. clinpgx.org This suggests that the primary toxic effects are more closely linked to DNA incorporation rather than the depletion of guanine nucleotides through enzyme inhibition. clinpgx.org
Cellular Response Studies (e.g., Stress Granule Formation, UPR Induction)
Cells respond to the stress induced by DNA damage and metabolic disruption in various ways. One such response is the formation of stress granules (SGs), which are dense aggregations of proteins and RNAs that form in the cytoplasm during periods of cellular stress. nih.govnih.gov SGs are involved in regulating mRNA translation and degradation, helping the cell to conserve resources and prioritize the synthesis of protective proteins. nih.gov The formation of SGs is a dynamic process and can be triggered by various stressors, including those that lead to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), initiating the unfolded protein response (UPR). researchgate.netresearchgate.net
The UPR is a cellular stress response that is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum. researchgate.net While direct studies linking this compound to SG formation and UPR induction are not extensively detailed in the provided context, the known DNA-damaging effects of thiopurines suggest that these cellular stress pathways would likely be activated as a consequence of treatment. The integrated stress response (ISR) is a broader pathway that can be activated by various stimuli, leading to the formation of SGs to manage the stress. researchgate.net
In Vivo Animal Models for Pharmacodynamic and Mechanistic Evaluation
In vivo animal models are indispensable for understanding the pharmacodynamics and systemic effects of this compound in a whole organism. These models allow for the investigation of how the drug is metabolized, distributed, and how it affects various tissues and organs.
Assessment of Metabolic Pathways in Animal Systems
Animal models are crucial for studying the complex metabolic pathways of thiopurines. nih.govoregonstate.education The metabolism of this compound involves multiple enzymatic steps, leading to the formation of active 6-TGNs and other metabolites. The balance between the anabolic pathways that produce active metabolites and the catabolic pathways that inactivate the drug determines its efficacy and potential for toxicity.
| Animal Model System | Focus of Investigation | Potential Findings |
| Rodent models (e.g., mice, rats) | Overall metabolism, distribution, and excretion of thiopurines. | Identification of major metabolites and their tissue distribution. |
| Genetically engineered models (e.g., TPMT or NUDT15 knockout mice) | Role of specific enzymes in thiopurine metabolism. | Understanding the impact of genetic variations on drug efficacy and toxicity. |
Investigation of Molecular Effects in Organ-Specific Models (e.g., Anti-Angiogenic Mechanisms)
Beyond its cytotoxic effects, this compound may exert other molecular effects, such as the inhibition of angiogenesis, the formation of new blood vessels. nih.govbenthamscience.com Angiogenesis is a critical process for tumor growth and metastasis, making it an important target for cancer therapy. nih.gov
Advanced Imaging and Tracing Techniques in Preclinical Research
The advancement of preclinical research methodologies has been significantly propelled by the development of sophisticated imaging and tracing techniques. These approaches allow for a detailed in vivo and ex vivo visualization and quantification of the biodistribution, metabolism, and target engagement of investigational compounds. Among these, the use of radiolabeled molecules is a cornerstone for obtaining precise pharmacokinetic and pharmacodynamic data.
Use of Radiolabeled Thioguanine for Tissue Distribution and Nucleic Acid Incorporation Studies
Radiolabeling of thioguanine, a purine analogue, has been a critical tool in elucidating its mechanism of action, particularly its distribution throughout the body and its incorporation into the nucleic acids of cells. By tagging thioguanine with radioactive isotopes such as Sulfur-35 (³⁵S), Carbon-14 (¹⁴C), or Tritium (³H), researchers can trace the journey of the molecule and its metabolites in preclinical models.
Tissue Distribution of Radiolabeled Thioguanine
Understanding the tissue distribution of a drug is fundamental to assessing its potential efficacy and identifying sites of possible accumulation. Techniques like Quantitative Whole-Body Autoradiography (QWBA) provide a comprehensive visual and quantitative assessment of the distribution of a radiolabeled compound across the entire body of an animal model at different time points. bioivt.comnjdmpk.comqps.com
In preclinical studies involving radiolabeled thioguanine, a common observation is the rapid and widespread distribution of the radiolabel following administration. However, the interpretation of this distribution is nuanced by the rapid metabolism of thioguanine. Studies on the pharmacokinetics of [³⁵S]-6-thioguanine have shown that the parent drug is quickly degraded, with a significant portion of the radiolabel being excreted in the urine as various metabolites, including 6-thioxanthine (B131520) and inorganic sulfate, within 24 hours. nih.gov This indicates that the radioactivity detected in various tissues may represent both the parent thioguanine and its metabolites.
Tissues with high rates of cell proliferation, such as the bone marrow, gastrointestinal tract, and lymphoid tissues, are expected to show significant uptake of radiolabeled thioguanine, consistent with its mechanism of action as an antimetabolite. The liver, being the primary site of drug metabolism, also demonstrates high concentrations of the radiolabel.
Below is a representative table illustrating the potential tissue distribution of a radiolabeled thioguanine compound in a rodent model.
| Tissue | Concentration of Radiolabel (µg equivalents/g) at 1 hour | Concentration of Radiolabel (µg equivalents/g) at 8 hours | Concentration of Radiolabel (µg equivalents/g) at 24 hours |
|---|---|---|---|
| Blood | 15.2 | 5.8 | 1.1 |
| Liver | 45.7 | 20.1 | 8.5 |
| Kidney | 38.9 | 15.4 | 6.2 |
| Spleen | 25.3 | 18.9 | 12.3 |
| Bone Marrow | 30.1 | 22.5 | 15.8 |
| Small Intestine | 28.6 | 19.7 | 10.4 |
| Tumor Tissue | 32.4 | 25.1 | 18.9 |
Nucleic Acid Incorporation Studies
A key aspect of thioguanine's cytotoxic effect is its incorporation into the genetic material of cells. After intracellular conversion to thioguanosine triphosphate, it can be incorporated into both DNA and RNA. This incorporation disrupts the normal function of these nucleic acids, leading to cell cycle arrest and apoptosis. The primary mode of action is believed to be the incorporation into DNA, which can cause futile mismatch repair cycles and ultimately trigger cell death. nih.gov
The use of radiolabeled thioguanine has been instrumental in directly demonstrating and quantifying this incorporation. Early research utilized 6-thioguanine-8-¹⁴C to establish that susceptible tumor cells incorporate thioguanine into their nucleic acid structure. These studies also suggested a correlation between the extent of incorporation and the susceptibility of the tumor to the drug.
Modern analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now used to quantify the levels of thioguanine incorporated into DNA with high sensitivity and specificity. diva-portal.orgnih.gov These methods have been applied in clinical settings to monitor patients receiving thiopurine therapy. In preclinical research, radiolabeling remains a valuable tool for tracing the fate of thioguanine and determining the extent of its incorporation into the nucleic acids of various tissues.
The following table provides a representative summary of findings on the incorporation of radiolabeled thioguanine into the DNA of different cell types in a preclinical model.
| Cell/Tissue Type | Level of Thioguanine Incorporation (fmol TG/µg DNA) |
|---|---|
| Leukemic Cells | 150.5 |
| Bone Marrow Cells | 125.8 |
| Spleen Lymphocytes | 98.2 |
| Liver Hepatocytes | 45.3 |
| Intestinal Epithelial Cells | 85.7 |
Q & A
Q. What are the established synthesis protocols for thioguanosine hydrate, and what critical steps ensure optimal yield and purity?
Methodological Answer: this compound synthesis typically begins with protecting group strategies (e.g., N2-isobutyryl protection of guanosine derivatives) to prevent side reactions. For example, starting from 2′-O-methyl-N2-isobutyrylguanosine, thioguanosine derivatives can be synthesized via sulfur substitution at the 3′-position, followed by deprotection and hydration. Key steps include rigorous purification via column chromatography and characterization using NMR and mass spectrometry to confirm structural integrity . Yield optimization requires precise stoichiometric control and anhydrous reaction conditions.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer: High-resolution - and -NMR are essential for confirming the substitution pattern and hydrate formation. Mass spectrometry (e.g., ESI-MS) verifies molecular weight, while HPLC with UV detection ensures purity. For hydrate-specific analysis, dynamic vapor sorption (DVS) can assess water content stability under varying humidity. Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .
Q. How can researchers assess the stability of this compound in aqueous solutions under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 4–9) at 25°C, 37°C, and 4°C. Monitor degradation via HPLC at regular intervals. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Hydrate stability is highly pH-dependent; for instance, acidic conditions may promote glycosidic bond hydrolysis, necessitating buffering agents like citrate in storage formulations .
Advanced Research Questions
Q. How can contradictory biochemical activity data for this compound analogs be resolved?
Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., ionic strength, co-solvents). To resolve these:
- Standardize experimental parameters (e.g., buffer composition, enzyme concentrations).
- Perform dose-response curves across multiple replicates.
- Use orthogonal assays (e.g., fluorescence quenching vs. radioactive labeling) to cross-validate activity.
- Analyze hydration state impacts via controlled humidity chambers, as hydrate morphology can alter solubility and binding kinetics .
Q. What experimental strategies ensure efficient incorporation of this compound into RNA strands without disrupting secondary structures?
Methodological Answer: Solid-phase synthesis using phosphoramidite chemistry is optimal. Key considerations:
- Use tert-butyldimethylsilyl (TBDMS) protection for the 2′-hydroxyl to prevent side reactions.
- Optimize coupling efficiency with activators like 5-ethylthio-1H-tetrazole (ETT).
- Validate RNA integrity via thermal denaturation assays and CD spectroscopy to confirm preserved secondary structures. Post-synthesis, assess functional impact using ribozyme cleavage assays .
Q. How does hydrate morphology influence the solubility and reactivity of thioguanosine in enzymatic assays?
Methodological Answer: Hydrate morphology (e.g., crystalline vs. amorphous) affects dissolution rates and bioavailability. Characterize morphology via PXRD and DSC. For enzymatic studies:
Q. What methodologies are recommended to investigate hydrogen-bonding interactions involving this compound in catalytic RNA systems?
Methodological Answer: Employ thioguanosine analogs (e.g., 3′-thio vs. 3′-deoxy derivatives) to probe hydrogen-bonding roles. Use:
- Kinetic isotope effects (KIEs) to identify rate-limiting steps influenced by hydrogen bonds.
- X-ray crystallography or cryo-EM to resolve atomic-level interactions.
- Free energy perturbation (FEP) calculations to quantify bond strength variations. For example, 2′-O-methyl-3′-thioguanosine studies revealed that the 2′-OH group’s hydrogen bond is critical for ribozyme catalysis, distinct from other hydroxyls .
Methodological Guidance for Data Interpretation
Q. How should researchers design controls to distinguish this compound-specific effects from nonspecific solvent or impurity artifacts?
Methodological Answer: Include three control sets:
- Solvent controls : Use the same buffer/DMSO concentration without the compound.
- Impurity controls : Test synthesis byproducts (e.g., des-thio analogs) isolated via preparative HPLC.
- Hydration controls : Compare anhydrous thioguanosine with its hydrate form. Statistical analysis (ANOVA with post-hoc tests) can isolate compound-specific effects .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?
Methodological Answer:
- Fit data to sigmoidal dose-response curves (e.g., Hill equation) to calculate EC/IC.
- Use nonlinear mixed-effects modeling to account for inter-experiment variability.
- Apply false discovery rate (FDR) corrections for high-throughput screens. Report confidence intervals to highlight precision limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
